1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine
Description
1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine (CAS: 345965-54-0) is a cyclopropane-containing amine derivative with a para-bromophenyl substituent and an N,N-dimethylamino group. Its molecular formula is C₁₁H₁₅BrN (MW: 241.15 g/mol), featuring a rigid cyclopropane ring that enhances structural stability and influences electronic properties . The bromine atom at the para position contributes to halogen bonding interactions, which may affect crystallization and solubility .
Properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13(2)11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCTVZGZIJTBPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromobenzyl chloride with N,N-dimethylcyclopropanamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of the corresponding cyclopropylamine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Major Products Formed:
Substitution: Products like 1-(4-aminophenyl)-N,N-dimethylcyclopropanamine.
Oxidation: Products like 1-(4-bromophenyl)-N,N-dimethylcyclopropanol.
Reduction: Products like 1-(4-bromophenyl)-N,N-dimethylcyclopropylamine.
Scientific Research Applications
1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between 1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine and its analogs:
Key Observations
Impact of Cyclopropane vs. Cyclopropene-containing analogs (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide) exhibit higher reactivity due to ring strain, which may limit stability .
Halogen Position and Interactions :
- Para-bromophenyl derivatives (target compound) show stronger halogen bonding than meta-substituted analogs, as seen in crystal structures of imidazole-4-imines .
- The trifluoromethyl group in N-(2-bromo-5-(trifluoromethyl)phenyl)-N,N-dimethylcyclopropanecarboxamide enhances metabolic stability but reduces solubility .
Functional Group Effects :
Biological Activity
1-(4-Bromophenyl)-N,N-dimethylcyclopropanamine (CAS No. 952391-29-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring substituted with a bromophenyl group and two dimethylamino groups. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Research indicates that the compound acts as a monoamine reuptake inhibitor , affecting neurotransmitters such as serotonin and norepinephrine. This mechanism is significant for potential applications in treating mood disorders and other psychiatric conditions.
Pharmacological Effects
1. Antidepressant Activity:
Studies have demonstrated that this compound exhibits antidepressant-like effects in animal models. The compound's ability to enhance serotonin and norepinephrine levels suggests its potential as a therapeutic agent for depression.
2. Neuroprotective Properties:
Research indicates that this compound may also possess neuroprotective properties, which could be beneficial in neurodegenerative diseases. The inhibition of oxidative stress pathways has been observed, indicating a protective effect against neuronal damage.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Antidepressant Effects:
A study conducted on rodents showed that administration of the compound led to significant reductions in depressive-like behaviors, measured through forced swim tests and tail suspension tests. The results indicated a dose-dependent response, confirming its efficacy as an antidepressant . -
Neuroprotection Against Oxidative Stress:
In vitro experiments demonstrated that this compound could mitigate oxidative stress-induced apoptosis in neuronal cell lines. This suggests potential applications in treating conditions such as Alzheimer’s disease .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
